N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
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Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H23N5O2 and its molecular weight is 317.393. The purity is usually 95%.
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Biological Activity
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The compound's structure can be analyzed through its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C14H20N4O2
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions.
- Introduction of the Pyridine Ring : This is achieved via coupling reactions, often using palladium-catalyzed cross-coupling methods.
- Attachment of the Imidazolidine Group : This involves nucleophilic substitution reactions where appropriate precursors are used to form the final product.
This compound exhibits biological activity primarily through its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways.
In Vitro Studies
Recent studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating its impact on BRCA-deficient cancer cells, it showed promising results with an IC50 value in the nanomolar range, indicating potent activity against these cells .
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
BRCA-deficient cancer | 3.8 | Inhibition of PARP enzymes |
Prostate cancer | 5.0 | Induction of apoptosis |
Case Study 1: Efficacy in Cancer Treatment
A study published in PubMed highlighted the efficacy of similar compounds in xenograft models, demonstrating their ability to inhibit tumor growth significantly . The compound's structural similarities to known PARP inhibitors suggest that it could be a candidate for further development in oncology.
Case Study 2: Neurological Applications
Research has indicated that compounds with similar piperidine structures are being investigated for their neuroprotective properties. These studies focus on their potential to modulate neurotransmitter systems involved in neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to other compounds with similar structures:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-Methyl-2-piperidone | Lacks pyridine and imidazolidine groups | Moderate neuroactivity |
6-Chloro-N-(...)-amine | Contains chloro group | Anticancer properties |
N-(4-Methyl...)-ethanesulfonamide | Sulfonamide functional group | Inhibits microtubule dynamics |
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-12-10-14(2-5-17-12)20-7-3-13(4-8-20)11-19-16(23)21-9-6-18-15(21)22/h2,5,10,13H,3-4,6-9,11H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHMALOAWOUSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.